molecular formula C11H13NO4 B1423454 methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate CAS No. 1183729-76-1

methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Cat. No. B1423454
CAS RN: 1183729-76-1
M. Wt: 223.22 g/mol
InChI Key: SGDIIHAZEROKQX-UHFFFAOYSA-N
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Description

Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate, also known as MDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MDB is a benzodioxepine derivative that has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the 1,5-benzodioxepine scaffold is known to contribute to antimicrobial properties . Researchers have evaluated various derivatives for their inhibitory concentration (IC50) against a range of microorganisms, which is a critical measure in developing new antimicrobial drugs.

Anticancer Properties

The cytotoxicity of related compounds has been assessed against common forms of human cancer, such as hepatocellular carcinoma and breast adenocarcinoma cell lines . The structural features of methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate suggest it could be a candidate for further exploration in cancer research.

AMPA Receptor Modulation

Derivatives of the benzodioxepine ring system have been synthesized and tested as activators of AMPA receptors . These receptors play a crucial role in fast synaptic transmission in the central nervous system, and their modulation is of significant interest for treating neurological disorders.

KATP Channel Activation

The compound’s scaffold has been utilized to create KATP channel activators . These channels are involved in various physiological processes, including insulin release and vascular tone regulation, making them a target for diabetes and cardiovascular disease treatments.

Antiviral Research

Indole derivatives, which share structural similarities with benzodioxepines, have been investigated for their anti-HIV properties through molecular docking studies . This suggests that methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate could also be researched for its potential antiviral applications.

properties

IUPAC Name

methyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(13)7-5-9-10(6-8(7)12)16-4-2-3-15-9/h5-6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIIHAZEROKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1N)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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